

3-Hydroxy-5-methylpicolinaldehyde: Structural Analysis, Synthesis, and Chemical Utility

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Compound of Interest

Compound Name: 3-Hydroxy-5-methylpicolinaldehyde

Cat. No.: B13087635

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Executive Summary

3-Hydroxy-5-methylpicolinaldehyde (CAS: 1211523-05-5) is a functionalized pyridine derivative characterized by an aldehyde group at the C2 position, a hydroxyl group at C3, and a methyl group at C5.^[1] This specific substitution pattern confers unique electronic properties, most notably a strong intramolecular hydrogen bond between the phenolic hydroxyl and the carbonyl oxygen. This interaction stabilizes the molecule and dictates its reactivity, making it a privileged scaffold in the design of thiosemicarbazone-based antineoplastic agents (similar to Triapine) and fluorescent metal sensors utilizing Excited-State Intramolecular Proton Transfer (ESIPT).

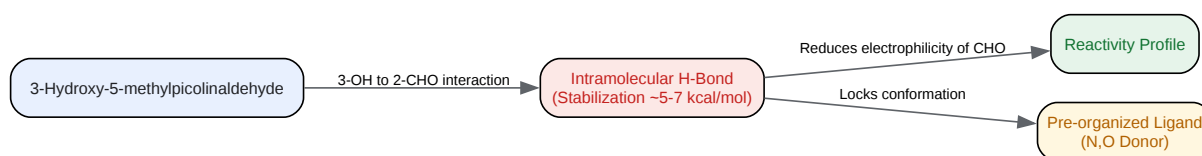
Chemical Identity and Physical Properties^{[2][3][4][5]} ^{[6][7][8][9]}

The physicochemical profile of **3-Hydroxy-5-methylpicolinaldehyde** is dominated by the electron-donating hydroxyl group and the electron-withdrawing formyl group, creating a "push-pull" electronic system on the pyridine ring.

Property	Data
IUPAC Name	3-Hydroxy-5-methylpyridine-2-carbaldehyde
CAS Number	1211523-05-5
Molecular Formula	C ₇ H ₇ NO ₂
Molecular Weight	137.14 g/mol
Appearance	Pale yellow to light brown solid
Solubility	Soluble in DMSO, DMF, Methanol; sparingly soluble in water
pKa (Predicted)	~7.8 (Phenolic OH), ~3.5 (Pyridine N)
LogP (Predicted)	1.2 – 1.6
H-Bond Donors/Acceptors	1 Donor / 3 Acceptors

Structural Dynamics and Tautomerism

The 3-hydroxyl group is positioned ortho to the 2-formyl group. This proximity facilitates a stable intramolecular hydrogen bond (O-H...O=C), which locks the rotation of the aldehyde group and planarizes the molecule. This conformation is critical for its utility as a bidentate or tridentate ligand precursor, as it pre-organizes the binding site for metal coordination.



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Figure 1: Structural consequences of the ortho-hydroxy/aldehyde interaction.

Synthetic Methodologies

Synthesis of **3-Hydroxy-5-methylpicolinaldehyde** requires precise regiocontrol to install the aldehyde at C2 while preserving the C3 hydroxyl and C5 methyl groups. The most authoritative and scalable method involves Directed ortho-Lithiation (DoM).

Primary Route: Directed Lithiation of Protected 3-Hydroxy-5-methylpyridine

This protocol ensures high regioselectivity for the C2 position due to the directing effect of the protected hydroxyl group.

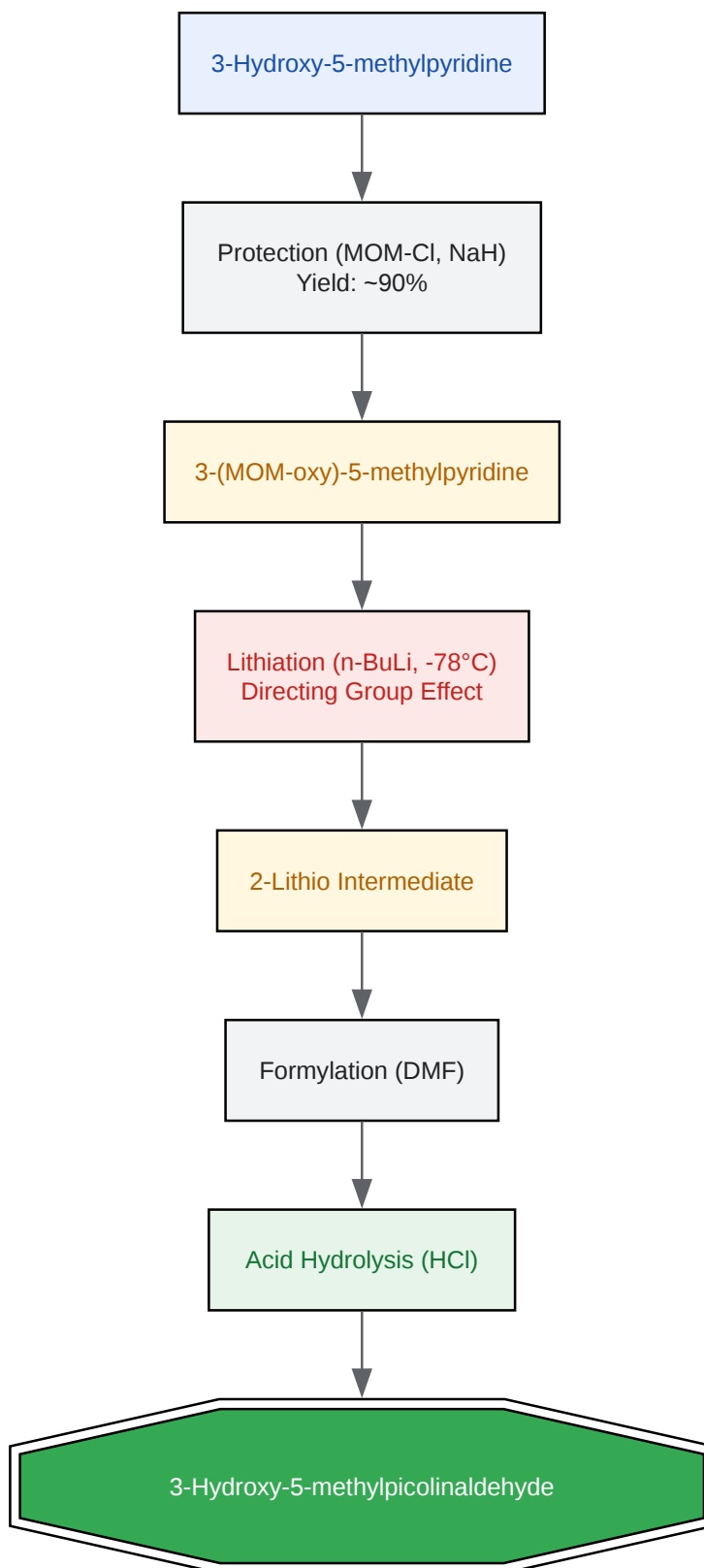
Reagents:

- Starting Material: 3-Hydroxy-5-methylpyridine (CAS 42732-49-0).
- Protecting Group: Methoxymethyl ether (MOM) or Diethylcarbamate.
- Lithiation Agent: n-Butyllithium (n-BuLi).
- Electrophile: Dimethylformamide (DMF).

Step-by-Step Protocol:

- Protection: React 3-hydroxy-5-methylpyridine with MOM-Cl and NaH in THF to yield 3-(methoxymethoxy)-5-methylpyridine.
- Lithiation: Cool the protected intermediate in anhydrous THF to -78°C . Add n-BuLi (1.1 equiv) dropwise. The MOM group directs lithiation to the C2 position (the most acidic proton adjacent to the directing group and nitrogen).
- Formylation: Stir for 1 hour at -78°C , then quench with anhydrous DMF (1.5 equiv). Allow to warm to room temperature.
- Hydrolysis/Deprotection: Treat the mixture with dilute HCl (2M) to hydrolyze the hemiaminal intermediate and remove the MOM group simultaneously (or use TFA/DCM if milder conditions are required).

- Purification: Neutralize to pH 6-7, extract with Ethyl Acetate, and purify via silica gel chromatography (Hexane/EtOAc).



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Figure 2: Synthetic pathway via Directed ortho-Lithiation (DoM).

Chemical Reactivity and Applications[2][5][7][12][13] [14][15]

Schiff Base Formation (Ligand Synthesis)

The primary application of **3-Hydroxy-5-methylpicolinaldehyde** is the synthesis of tridentate O,N,S or O,N,N ligands. The condensation with thiosemicarbazides yields thiosemicarbazones, a class of compounds with potent Ribonucleotide Reductase (RNR) inhibitory activity.

Mechanism: The aldehyde carbon is activated by the electron-withdrawing pyridine nitrogen but slightly deactivated by the resonance from the 3-OH group. Acid catalysis is typically required to facilitate nucleophilic attack by the amine.

Protocol: Synthesis of Thiosemicarbazone Derivative

- Dissolution: Dissolve 1.0 mmol of **3-Hydroxy-5-methylpicolinaldehyde** in 10 mL of Ethanol.
- Addition: Add 1.0 mmol of Thiosemicarbazide.
- Catalysis: Add 2-3 drops of Glacial Acetic Acid or conc. HCl.
- Reflux: Heat at 80°C for 3-5 hours. Monitor via TLC.
- Isolation: Cool to 4°C. The Schiff base typically precipitates as a yellow crystalline solid. Filter and wash with cold ethanol.

Metal Coordination and Bioactivity

The resulting ligands coordinate metal ions (Fe^{2+} , Cu^{2+} , Zn^{2+}) through the:

- Pyridine Nitrogen.
- Imine Nitrogen (from the Schiff base).[2]
- Phenolic Oxygen (often deprotonated).

This coordination geometry is essential for Triapine-like activity, where the iron complex generates reactive oxygen species (ROS) that damage DNA and inhibit enzymes in cancer cells. The 5-methyl group adds lipophilicity, potentially enhancing membrane permeability compared to the non-methylated analog.

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